molecular formula C14H19NO4S B5513100 4-{[(3-methoxyphenyl)thio]acetyl}-1,4-oxazepan-6-ol

4-{[(3-methoxyphenyl)thio]acetyl}-1,4-oxazepan-6-ol

Cat. No. B5513100
M. Wt: 297.37 g/mol
InChI Key: HQSCFWSOUSTXNL-UHFFFAOYSA-N
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Description

Synthesis Analysis:

  • The synthesis of related compounds involves complex reactions, such as the reaction of ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine, leading to compounds like 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole (Düğdü et al., 2013).

Molecular Structure Analysis:

  • Advanced theoretical methods like Density Functional Theory (DFT) are used to determine the molecular geometry and vibrational frequencies of similar compounds, ensuring accurate structural predictions (Düğdü et al., 2013).

Chemical Reactions and Properties:

  • Compounds with similar structures exhibit various chemical reactions like bromination, nitration, formylation, and acetylation, yielding diverse substitution products (Clarke et al., 1973).

Physical Properties Analysis:

  • The physical properties, including the crystal structure of related compounds, are often determined using methods like X-ray crystallography, revealing intricate details about molecular arrangements and bonding (Nye et al., 2013).

Chemical Properties Analysis:

  • The chemical behavior of similar compounds can be quite dynamic, involving reactions with primary amines and heterocyclic amines to yield a variety of products (Farouk et al., 2021).
  • Investigations into the chemical properties often involve extensive computational studies to predict behaviors like nonlinear optical properties and electrostatic potentials (Düğdü et al., 2013).

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of various compounds involving components similar to 4-{[(3-methoxyphenyl)thio]acetyl}-1,4-oxazepan-6-ol has been explored for their potential antimicrobial activities. For example, compounds derived from the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against a range of pathogenic bacterial and fungal strains, including Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014). Similarly, novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and exhibited significant antimicrobial activities against several microbial strains (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Corrosion Inhibition

Another area of research application involves the corrosion inhibition of metals. The compound 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole was tested for its ability to inhibit the corrosion of mild steel in a hydrochloric acid medium, reaching inhibition efficiencies up to 98% at certain concentrations. This suggests a strong potential for the use of similar compounds in protecting metals from corrosion, especially in acidic environments (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

Anticancer Evaluation

Additionally, the synthesis and anticancer evaluation of some new 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives were conducted. These compounds were screened for their anticancer activity against a panel of 60 cell lines derived from various cancer types. Some of the compounds displayed promising results, indicating their potential as anticancer agents (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Corrosion Control and Environmental Protection

In the field of corrosion control and environmental protection, novel triazole-based compounds, such as 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione, have been synthesized and characterized. These compounds demonstrated superior inhibition efficiency against corrosion of mild steel in corrosive environments, fitting well with a Langmuir isotherm model. This suggests their applicability in protecting metals from corrosion, thereby contributing to longer material lifespans and reduced environmental impact (Al-amiery, Shaker, Kadhum, & Takriff, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve interacting with certain receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, flammability, and reactivity. Without specific data, it’s difficult to provide detailed information on these aspects .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its behavior in chemical reactions, testing its biological activity, or exploring its use in areas such as medicine or materials science .

properties

IUPAC Name

1-(6-hydroxy-1,4-oxazepan-4-yl)-2-(3-methoxyphenyl)sulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-18-12-3-2-4-13(7-12)20-10-14(17)15-5-6-19-9-11(16)8-15/h2-4,7,11,16H,5-6,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSCFWSOUSTXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SCC(=O)N2CCOCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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